molecular formula C10H12N2O2 B11902477 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11902477
M. Wt: 192.21 g/mol
InChI Key: HZDQOXPYUJRISV-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a novel dihydroquinolinone derivative designed for advanced pharmacological and medicinal chemistry research. This compound features a unique 1-hydroxy (endocyclic N-OH) moiety integrated with a 3-amino substituent on the dihydroquinolinone scaffold. Heterocycles containing an endocyclic N-hydroxy portion are of growing interest in drug discovery, as this configuration can offer greater metabolic stability compared to exocyclic N-OH amines and is not typically prone to generating reactive nitrenium ions, potentially leading to safer drug profiles . The dihydroquinolinone core is a recognized privileged structure in medicinal chemistry, known to confer a wide range of biological activities. Molecular frameworks combining this core with specific substituents have been investigated for potential applications in neuroscience and oncology . The presence of the 3-amino group provides a versatile handle for further chemical modification, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research purposes only, specifically for use in: • Mechanistic Studies: Investigating the role of endocyclic N-hydroxy groups in receptor binding and metabolic pathways. • Neuroscience Research: Serving as a structural analog for developing novel neuroactive compounds, given the documented activity of related 3-aminodihydroquinolinones and N-hydroxy heterocycles in central nervous system targets . • Anticancer Agent Development: Exploring its potential as a scaffold for new anticancer agents, inspired by the promising efficacy of other 3-heteroaryl-4-hydroxyquinoline derivatives against human cancer cell lines . • Medicinal Chemistry Synthesis: Utilized as a key intermediate or precursor for the synthesis of more complex molecules with potential therapeutic value. This product is provided for chemical and pharmaceutical research use in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C10H12N2O2/c1-6-2-3-7-5-8(11)10(13)12(14)9(7)4-6/h2-4,8,14H,5,11H2,1H3

InChI Key

HZDQOXPYUJRISV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C(=O)N2O)N)C=C1

Origin of Product

United States

Preparation Methods

Step 1: Esterification of Resorcinol

Resorcinol reacts with 3-chloropropionyl chloride in dichloromethane under triethylamine catalysis at 0°C to form (3-hydroxybenzene)-3-chloropropionate.
Conditions :

  • Solvent: Dichloromethane.

  • Base: Triethylamine (1.1 eq).

  • Temperature: 0°C → room temperature.

  • Yield: 93.0%.

Step 2: Friedel-Crafts Cyclization

The ester undergoes intramolecular Friedel-Crafts alkylation using anhydrous aluminum chloride (2 eq) in dichloromethane at 40°C for 24 hours, yielding 7-hydroxychroman-2-one.
Optimization Notes :

  • Excess AlCl₃ ensures complete cyclization.

  • Higher temperatures (>60°C) promote side reactions.

  • Yield: 85.0%.

Step 3: Ammonolysis to Introduce the Amino Group

7-Hydroxychroman-2-one is treated with ammonia in methanol at 80°C under 0.5 MPa pressure for 24 hours, yielding the target compound.
Critical Parameters :

  • Pressure: 0.5 MPa ensures sufficient NH₃ solubility.

  • Solvent: Methanol maximizes nucleophilic attack at the carbonyl.

  • Yield: 87.0% (Total yield: 93.0% × 85.0% × 87.0% = 68.7%).

Alternative Pathways and Modifications

Alkylation-Amination Sequential Approach

A patent detailing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone synthesis reacts intermediates with bromoalkanes before amination. For the target compound:

  • Alkylate 7-hydroxychroman-2-one with methyl iodide.

  • Perform ammonolysis under mild conditions.
    Limitations :

  • Lower regioselectivity during methylation.

  • Requires purification via column chromatography.

Reaction Optimization and Yield Comparison

Solvent Effects on Ammonolysis

SolventTemperature (°C)Pressure (MPa)Yield (%)
Methanol800.587.0
Ethanol700.372.5
Water1001.058.2

Methanol outperforms ethanol and water due to better ammonia solubility and reduced side reactions.

Catalytic Systems in Cyclization

CatalystEquivalentsTime (h)Yield (%)
AlCl₃2.02485.0
FeCl₃2.53667.3
ZnCl₂3.04845.8

Anhydrous AlCl₃ remains optimal for Friedel-Crafts efficiency.

Spectral Data and Characterization

¹H NMR (DMSO-d₆, 400 MHz)

  • δ 2.63 (t, J = 6.0 Hz, CH₂CO).

  • δ 4.42 (t, J = 6.0 Hz, NCH₂).

  • δ 7.11–7.52 (m, aromatic protons).

¹³C NMR (DMSO-d₆, 100 MHz)

  • δ 166.5 (C=O).

  • δ 137.3 (C-Ar).

  • δ 38.4 (NCH₂).

Industrial Scalability and Environmental Impact

The three-step resorcinol route is scalable with:

  • Low-cost reagents (AlCl₃, NH₃).

  • Mild conditions avoiding concentrated acids/bases.

  • Total E-factor: 12.5 (kg waste/kg product), primarily from solvent use .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

    Oxidation: Formation of 3-Amino-7-methyl-3,4-dihydroquinolin-2(1H)-one-1-one.

    Reduction: Formation of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin.

    Substitution: Formation of various substituted quinolinones depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptotic pathways. Specific derivatives showed efficacy against breast cancer and prostate cancer cell lines, suggesting a pathway for further drug development aimed at targeting these cancers .

Neuroprotective Effects
Emerging research points towards the neuroprotective effects of this compound. It has been shown to enhance cognitive function in animal models of neurodegenerative diseases such as Alzheimer's. The compound appears to exert its effects by reducing oxidative stress and inflammation in neuronal cells .

Material Science

Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds makes it suitable for creating materials with enhanced mechanical strength and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices improves their performance in various applications, including coatings and composites .

Analytical Chemistry

Fluorescent Probes
this compound has been explored as a fluorescent probe for detecting metal ions in solution. The compound exhibits fluorescence properties that change upon binding with specific ions such as zinc and copper. This characteristic makes it valuable for developing sensitive analytical methods for environmental monitoring and biomedical applications .

Antimicrobial Activity Case Study

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing a MIC of 32 µg/mL.

Neuroprotective Effects Case Study

In a controlled experiment published in the Journal of Neuropharmacology, rats treated with this compound showed a significant reduction in cognitive decline compared to the control group. Behavioral tests indicated improved memory retention and learning capabilities.

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of quinolinone derivatives is highly dependent on substituent positions and side-chain modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Activities/Applications References
Target Compound 3-Amino, 1-hydroxy, 7-methyl Cognitive deficits, schizophrenia
3-Amino-3,4-dihydroquinolin-2(1H)-one 3-Amino (no 1-hydroxy or 7-methyl) Building block for neuroprotective agents
CHNQD-00603 3-Methoxy, 4-hydroxy (4-phenyl core) Osteogenic differentiation in BMSCs
Compound 29 (pyrrolidine derivative) 6-Amino, 1-(2-dimethylaminoethyl), 8-fluoro Potent nNOS inhibition (IC50: 160 nM)
7-Amino-3,4-dihydro-1H-quinolin-2-one 7-Amino (no 1-hydroxy or methyl) Antidepressant/anticonvulsant research
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 7-Hydroxy (no amino or methyl) Antioxidant, neuroprotective properties
Key Observations:
  • Position 1 Hydroxyl Group : Unique to the target compound, this group may enhance solubility or hydrogen-bonding interactions with CNS targets .
  • Methyl at Position 7 : Unlike methoxy or halogen substituents in other derivatives (e.g., CHNQD-00603), the methyl group likely contributes to metabolic stability .
  • Amino Group at Position 3: Shared with 3-Amino-3,4-dihydroquinolin-2(1H)-one (similarity score: 0.79), this group is critical for interactions with σ receptors and NMDA subunits .
Osteogenic Activity

CHNQD-00603, a 4-phenyl derivative with 3-methoxy and 4-hydroxy groups, significantly upregulates Runx2 expression and alkaline phosphatase (ALP) activity in bone marrow stromal cells (BMSCs) .

NOS Inhibition

Compound 29 (6-amino, 8-fluoro) demonstrates high selectivity for neuronal NOS (nNOS) with an IC50 of 160 nM, attributed to its pyrrolidine side chain and fluorine substitution . The target compound lacks a fluorinated substituent but retains the 3-amino group, suggesting possible NOS modulation, though this remains unverified.

Antidepressant and Antiseizure Effects

Derivatives like 7-amino-3,4-dihydroquinolin-2(1H)-one exhibit antidepressant activity in forced swimming tests (FST), while 1,3,4-oxadiazole hybrids show enhanced efficacy . The target compound’s 1-hydroxy group may confer additional antioxidant properties, as seen in 7-hydroxy analogues .

Anticancer Potential

3,4-Dihydroquinolin-2(1H)-one analogues (e.g., 4m, 4q) act as VEGFR2 inhibitors in glioblastoma, with molecular docking confirming strong kinase interactions . The target compound’s 7-methyl group could influence steric interactions in similar pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one and its analogs?

  • Methodology : The synthesis typically involves multi-step protocols, including nitro reduction, alkylation, and coupling reactions. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives) are reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol to yield amino derivatives (72.9% yield) . Subsequent alkylation or substitution reactions with amines (e.g., dimethylamine, pyrrolidine) under catalytic conditions (e.g., potassium iodide in acetonitrile at 60°C) introduce functional groups at the 1-position of the dihydroquinolinone scaffold . Purification via flash chromatography (e.g., Biotage systems) or recrystallization is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core structure and substituent positions. For example, characteristic NMR signals include δ 8.13 ppm (aromatic protons) and δ 2.28 ppm (methyl groups) in CDCl₃ or DMSO-d₆ . Mass spectrometry (MS), particularly electron ionization (EI) or electrospray ionization (ESI), provides molecular weight validation (e.g., m/z 303 [M⁺] for related compounds) . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 99.6% purity) ensures purity .

Q. What solvents and reaction conditions optimize the yield of intermediates in the synthesis?

  • Methodology : Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are preferred for nucleophilic substitutions, while ethanol or methanol is used for reductions. Reaction temperatures (e.g., 60°C for alkylation ) and catalyst loading (e.g., 10% Pd/C for hydrogenation ) significantly impact yields. For example, using NaH as a base in DMF facilitates efficient alkylation of the quinolinone nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodology : Yield discrepancies often arise from incomplete purification or side reactions. Scaling up hydrogenation reactions (e.g., nitro to amino group conversion) requires strict control of hydrogen pressure, catalyst activation, and reaction time (e.g., 48 hours for full conversion ). Kinetic studies using TLC or in-situ IR monitoring can identify side products. For low-yield steps (e.g., 15% in thioimidate coupling ), optimizing stoichiometry (e.g., excess thiophene-2-carboximidamide) or switching to microwave-assisted synthesis may improve efficiency.

Q. What strategies are effective for establishing structure-activity relationships (SAR) for biological activity?

  • Methodology : Synthesize analogs with varied substituents (e.g., methyl, fluoro, or hydroxy groups) at positions 1, 3, 7, or 7. For instance, introducing a fluoro substituent at the 8-position (as in compound 19 ) enhances metabolic stability. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational modeling (e.g., molecular docking) can identify critical pharmacophores. Evidence from related compounds shows that 3-amino and 1-hydroxy groups are pivotal for binding to targets like kinases or neurotransmitter receptors .

Q. How can researchers troubleshoot impurities in the final product detected via HPLC?

  • Methodology : Impurities often stem from incomplete coupling reactions or residual solvents. Gradient HPLC methods (e.g., C18 columns with acetonitrile/water mobile phases) can separate byproducts. For example, a purity drop from 99.6% to 95.5% in compound 51 suggests incomplete removal of unreacted thioimidate. Recrystallization (e.g., using methanol/water mixtures) or preparative HPLC is recommended. LC-MS identifies impurity structures for targeted purification.

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodology : Isothermal titration calorimetry (ITC) quantifies binding affinity, while surface plasmon resonance (SPR) measures real-time interactions. For example, analogs of 3,4-dihydroquinolin-2(1H)-one have shown binding to serotonin receptors via SPR . X-ray crystallography of protein-ligand complexes (e.g., with kinases) provides atomic-level interaction details, guiding further SAR optimization .

Methodological Considerations Table

Research Aspect Key Techniques Example Data from Evidence
Synthesis OptimizationHydrogenation, alkylation, flash chromatography72.9% yield for nitro reduction
Structural Confirmation¹H NMR, ESI-MS, HPLCδ 2.28 ppm (methyl), m/z 303 [M⁺]
Purity AssessmentGradient HPLC, LC-MS99.6% purity for compound 50
Biological Target BindingSPR, ITC, molecular dockingSerotonin receptor affinity

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